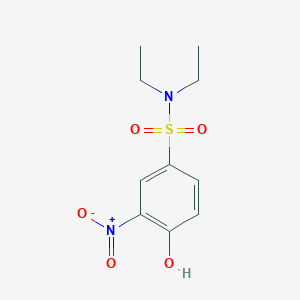

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H14N2O5S and a molecular weight of 274.3 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with hydroxy, nitro, and diethylamine groups . This compound is typically found as a powder and is used in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-nitrobenzenesulfonyl chloride with diethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N,N-Diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. For instance, a study demonstrated that modifications of sulfonamides can enhance their efficacy against resistant bacterial strains .

1.2 Anticancer Properties

Research indicates that sulfonamides can act as inhibitors of specific cancer-related proteins, such as Bcl-2 and Bcl-xL, which are involved in apoptosis regulation. A case study highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of these proteins, suggesting its potential as a therapeutic agent in oncology .

Environmental Applications

2.1 Water Treatment

The compound has been investigated for its effectiveness in removing pollutants from wastewater. Its sulfonamide group allows for interactions with various contaminants, facilitating their degradation or removal. Experimental data indicate that this compound can enhance the adsorption of heavy metals from aqueous solutions, making it useful in environmental remediation efforts.

2.2 Pesticide Development

Due to its biological activity, this compound is being explored as a potential pesticide. Its ability to disrupt metabolic pathways in target organisms can lead to effective pest control solutions with lower toxicity profiles compared to conventional pesticides.

Materials Science Applications

3.1 Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation, which is beneficial for various industrial applications.

3.2 Coatings and Adhesives

The compound's chemical structure allows it to function as an additive in coatings and adhesives, enhancing their performance characteristics such as adhesion strength and durability against environmental factors.

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted by Verma et al. (2020) evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results showed significant inhibition of growth against multiple strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Apoptosis : Research published on the optimization of Bcl-2/Bcl-xL inhibitors demonstrated that modifications to sulfonamide structures could enhance their anticancer activity. The study found that this compound exhibited promising results in inducing apoptosis in specific cancer cell lines .

- Environmental Remediation : A project focused on wastewater treatment reported that this compound effectively removed heavy metals from contaminated water sources through adsorption processes, indicating its applicability in environmental clean-up efforts.

Wirkmechanismus

The mechanism of action of N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death . This mechanism is similar to that of other sulfonamide antibiotics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the diethyl and hydroxy groups.

Sulfadiazine: Contains a pyrimidine ring and is used in combination with other drugs for treating infections.

Sulfamethoxazole: A sulfonamide with a methoxy group, commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and hydroxy groups enhances its solubility and reactivity compared to simpler sulfonamides .

Biologische Aktivität

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits significant interactions with biological molecules, primarily enzymes, which can lead to various therapeutic applications.

The primary mechanism of action for this compound is its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis. By inhibiting this enzyme, the compound disrupts folate biosynthesis in microorganisms, leading to their death. This mechanism underpins its potential antibacterial properties, similar to other sulfonamides.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. The inhibition of folic acid synthesis is critical in combating bacterial infections. Studies have shown that this compound can effectively inhibit the growth of certain Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values need further elucidation through experimental data.

Antifungal Activity

In addition to antibacterial effects, this sulfonamide derivative has been investigated for antifungal properties. Preliminary studies suggest that it may inhibit fungal growth by interfering with essential biochemical pathways, although detailed mechanisms remain to be fully characterized.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. The binding affinity and inhibition constants for CA isoforms are critical parameters that define its efficacy as a potential therapeutic agent .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound inhibited the activity of CA I and XIII with varying degrees of potency. The binding affinity was significantly influenced by the hydrophobicity of substituents on the aromatic ring .

- Antiviral Potential : Recent investigations have explored its potential against viral targets. Molecular docking studies indicated favorable binding interactions with viral proteins such as E. coli DNA gyrase and COVID-19 main protease, suggesting possible antiviral applications .

- Toxicological Profile : Toxicity assessments classify this compound as having moderate acute toxicity (Category 4) when administered orally or dermally . Understanding its safety profile is crucial for future therapeutic applications.

Comparative Analysis with Similar Compounds

To illustrate the unique properties of this compound, a comparison with other sulfonamides is presented below:

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| This compound | Inhibits dihydropteroate synthase | Antibacterial, antifungal |

| Sulfanilamide | Similar PABA mimicry | Antibacterial |

| Sulfadiazine | Inhibits folate synthesis | Broad-spectrum antibacterial |

| Sulfamethoxazole | Inhibits dihydropteroate synthase | Used in combination therapies |

Eigenschaften

IUPAC Name |

N,N-diethyl-4-hydroxy-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXUOVTULZWEHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.